molecular formula C9H16N6O7S B000002 Decarbamoylgonyautoxin 2 CAS No. 86996-87-4

Decarbamoylgonyautoxin 2

Cat. No.: B000002
CAS No.: 86996-87-4
M. Wt: 352.33 g/mol
InChI Key: GBRZXCTZYCGMIE-KALNXVOASA-N
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Description

Decarbamoylgonyautoxin-2 is a naturally occurring marine toxin belonging to the group of paralytic shellfish toxins. It is produced by certain species of marine dinoflagellates, such as Alexandrium and Gonyaulax. These toxins can accumulate in shellfish, posing a risk to human health when consumed. The molecular formula of Decarbamoylgonyautoxin-2 is C9H16N6O7S, and it has a molecular weight of 352.3243 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decarbamoylgonyautoxin-2 typically involves the use of L-serine methyl ester as a starting material. The process includes several steps:

Industrial Production Methods: the compound can be isolated and purified from marine dinoflagellates using techniques such as liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Decarbamoylgonyautoxin-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Decarbamoylgonyautoxin-2, which may have different biological activities and properties .

Mechanism of Action

Decarbamoylgonyautoxin-2 exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the normal flow of sodium ions, leading to a disruption in nerve signal transmission. The molecular targets include the sodium channels, and the pathways involved are related to the inhibition of action potentials in neurons .

Biological Activity

Decarbamoylgonyautoxin 2 (dcGTX2) is a member of the gonyautoxin family, which are potent neurotoxins produced by certain dinoflagellates, particularly those belonging to the genus Alexandrium. These toxins are primarily associated with paralytic shellfish poisoning (PSP), a serious health risk for humans consuming contaminated shellfish. This article delves into the biological activity of dcGTX2, exploring its mechanisms of action, metabolic pathways, and implications for environmental toxicology.

Chemical Structure and Properties

This compound is structurally related to gonyautoxins and saxitoxins, sharing similar features that contribute to its biological activity. It is characterized by the removal of a carbamoyl group from gonyautoxin, which alters its interaction with ion channels in nerve cells.

The primary mechanism of action for dcGTX2 involves the blockade of voltage-gated sodium channels (VGSCs) in neuronal tissues. This inhibition prevents sodium influx into cells, leading to:

  • Neurotoxicity : Disruption of action potentials in neurons.
  • Muscle Paralysis : Impairment of neuromuscular transmission, which can result in respiratory failure and death if exposure levels are high.

Research indicates that dcGTX2 exhibits a potency comparable to other PSP toxins like saxitoxin (STX) and gonyautoxin-3 (GTX3), making it a significant concern in toxicological assessments .

Metabolism and Biotransformation

The metabolism of dcGTX2 involves enzymatic reactions that modify its structure, impacting its toxicity. Key studies have identified sulfotransferases that catalyze the sulfation of gonyautoxins, including dcGTX2. These enzymes facilitate the conversion of gonyautoxins into less toxic metabolites through processes such as:

  • Sulfation : The addition of sulfate groups to enhance solubility and excretion.
  • Hydrolysis : The conversion of gonyautoxins into decarbamoyl forms through enzymatic action .

Enzymatic Activity Overview

Enzyme TypeSubstrateProductActivity Level
SulfotransferaseGonyautoxin 2/3C1/C2High
CarbamoylaseGTX5dcGTX2Moderate

Toxicological Studies

Numerous studies have assessed the toxicity of dcGTX2 in various biological systems. For instance:

  • In Vitro Studies : Cell-based assays using neuronal cell lines have demonstrated that dcGTX2 significantly reduces cell viability at concentrations that mimic environmental exposure levels .
  • In Vivo Studies : Animal models exposed to dcGTX2 exhibit symptoms consistent with PSP, including muscle weakness and respiratory distress. The lethal dose (LD50) has been established in several species, highlighting its potential danger in marine ecosystems .

Environmental Impact

The presence of dcGTX2 in marine environments poses risks not only to human health but also to marine life. As dinoflagellate blooms proliferate due to nutrient loading and climate change, the potential for increased toxin production rises. Monitoring programs have been implemented in various coastal regions to assess toxin levels in shellfish and mitigate risks associated with PSP.

Case Studies

  • Baltic Sea Monitoring : A study conducted in the Baltic Sea highlighted rising levels of dcGTX2 correlating with algal blooms. The research emphasized the need for regular monitoring to protect public health and maintain seafood safety standards .
  • Shellfish Toxicity Assessments : Research on shellfish collected from contaminated waters showed significant concentrations of dcGTX2, prompting advisories against consumption during bloom events. The findings underscored the importance of understanding toxin dynamics in relation to environmental conditions .

Properties

IUPAC Name

[(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRZXCTZYCGMIE-KALNXVOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007241
Record name Decarbamoylgonyautoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86996-87-4
Record name 1H,10H-Pyrrolo(1,2-c)purine-9,10,10-triol, 2,6-diamino-3a,4,8,9-tetrahydro-4-(hydroxymethyl)-, 9-(hydrogen sulfate), (3aS,4R,9R,10aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086996874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarbamoylgonyautoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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